

Introduction: A Versatile Building Block at the Forefront of Chemical Innovation

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Amino-3-fluorophenylboronic acid hydrochloride

Cat. No.: B572801

[Get Quote](#)

4-Amino-3-fluorophenylboronic acid hydrochloride is a specialized chemical reagent that has garnered significant attention in medicinal chemistry, materials science, and diagnostics. Its unique trifunctional structure—featuring a reactive boronic acid, a nucleophilic amine, and an electron-withdrawing fluorine atom on an aromatic scaffold—makes it an exceptionally versatile building block. The presence of the fluorine atom ortho to the amino group and meta to the boronic acid critically modulates the electronic properties and reactivity of the molecule. Most notably, it lowers the pKa of the boronic acid, a feature that is masterfully exploited in the design of biosensors capable of operating under physiological pH conditions.^{[1][2]} This guide provides an in-depth examination of its molecular characteristics, synthesis, and pivotal applications, offering field-proven insights for professionals in research and development.

Section 1: Core Physicochemical and Structural Data

A precise understanding of a reagent's fundamental properties is the bedrock of successful and reproducible research. The key identifiers and physicochemical characteristics of **4-Amino-3-fluorophenylboronic acid hydrochloride** are summarized below.

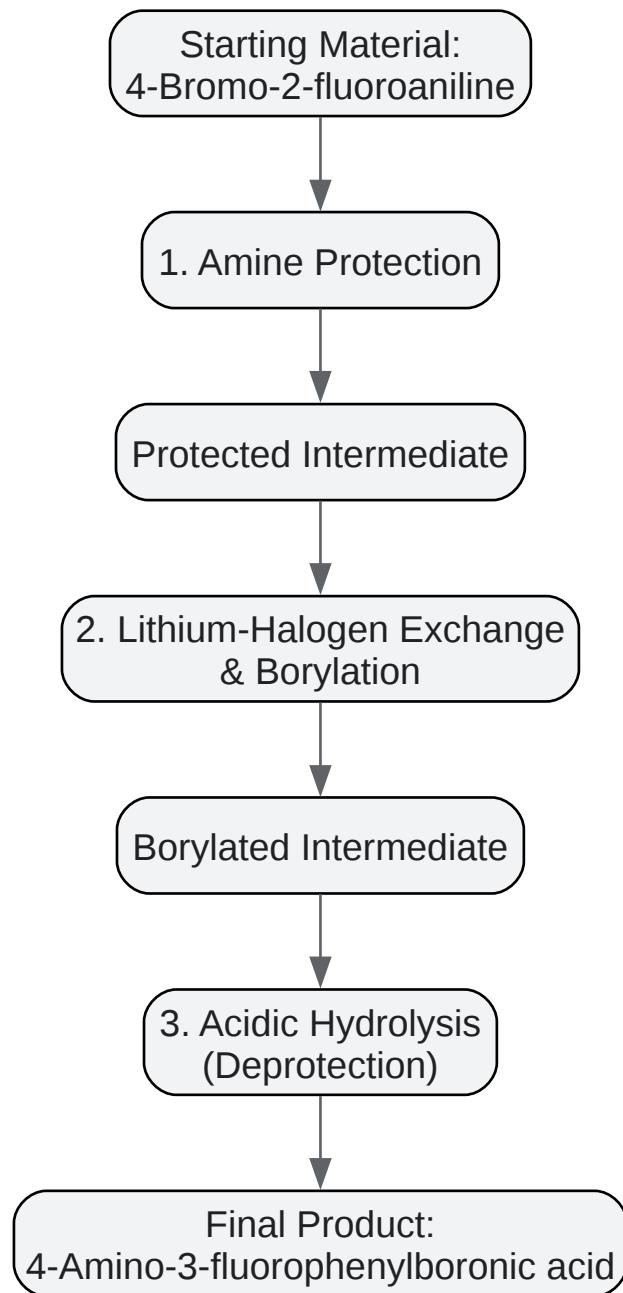
Property	Value	Source(s)
Molecular Weight	191.40 g/mol	[3]
Molecular Formula	$C_6H_8BClFNO_2$ (or $C_6H_7BFNO_2 \cdot HCl$)	[3][4]
CAS Number	1256355-32-4	[3][4]
Physical Form	Solid, powder	[5]
Melting Point	150-160 °C	
IUPAC Name	(4-amino-3-fluorophenyl)boronic acid hydrochloride	[4]
InChI Key	NXCNVCKJELIVDM-UHFFFAOYSA-N	[4]
Storage Temperature	2-8°C, moisture-sensitive	[1]

Section 2: Synthesis and Mechanistic Rationale

The synthesis of 4-Amino-3-fluorophenylboronic acid is a multi-step process that requires careful control of reaction conditions to achieve a good yield and purity.[1] The common and effective pathway begins with 4-bromo-2-fluoroaniline.

Synthetic Workflow Overview

The overall transformation involves three key stages: protection of the reactive amine, introduction of the boronic acid moiety via a lithium-halogen exchange, and deprotection to yield the final product.



[Click to download full resolution via product page](#)

Caption: High-level workflow for the synthesis of 4-Amino-3-fluorophenylboronic acid.

Detailed Experimental Protocol and Causality

The following protocol is based on established methodologies.[\[1\]](#)[\[2\]](#) The rationale behind each critical step is explained to provide a deeper understanding of the process.

Step 1: Protection of the Amino Group

- Procedure: 4-bromo-2-fluoroaniline is reacted with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc_2O) or by forming a bis(trimethylsilyl)amine.
- Causality: The amine functionality ($-\text{NH}_2$) is a reactive nucleophile and is also basic. It would interfere with the subsequent organolithium reagent used for the lithium-halogen exchange. Protection renders the amine temporarily inert, ensuring the reaction proceeds at the intended C-Br bond.

Step 2: Lithium-Halogen Exchange and Borylation

- Procedure: The protected intermediate is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to a low temperature (typically -78°C). An organolithium reagent, such as n-butyllithium (n-BuLi), is added dropwise. This is followed by the addition of an electrophilic boron source, like trimethyl borate ($\text{B}(\text{OMe})_3$).
- Causality: At low temperatures, n-BuLi acts as a strong base to facilitate a lithium-halogen exchange with the aryl bromide, forming a highly reactive aryllithium intermediate. This species then acts as a nucleophile, attacking the electrophilic boron atom of trimethyl borate. Low temperature is critical to prevent unwanted side reactions of the highly reactive organolithium compound. Anhydrous conditions are mandatory as organolithiums react violently with water.

Step 3: Acidic Hydrolysis and Deprotection

- Procedure: The reaction mixture is warmed to room temperature and quenched by adding an aqueous acid, such as hydrochloric acid (HCl). This step serves two purposes: it hydrolyzes the borate ester intermediate to the desired boronic acid and removes the protecting group from the amine. The final product is then isolated, often by extraction and precipitation.
- Causality: The acidic workup protonates the oxygen atoms of the borate ester, leading to hydrolysis and formation of the $\text{B}(\text{OH})_2$ group. Simultaneously, the acid cleaves the protecting group, regenerating the free amine. The use of HCl results in the formation of the hydrochloride salt, which often improves the stability and handling of the final compound.

Section 3: Analytical Characterization for Quality Assurance

Validating the structure and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic methods provides a self-validating system for quality control.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR, ^{13}C NMR, ^{11}B NMR, and ^{19}F NMR are powerful tools.^[6] ^1H NMR confirms the presence and substitution pattern of the aromatic protons. The integration of signals should correspond to the expected number of protons. The presence of fluorine will introduce characteristic splitting patterns (coupling). ^{11}B NMR will show a characteristic signal for the boronic acid group.
- Mass Spectrometry (MS): This technique confirms the molecular weight of the compound by identifying the mass-to-charge ratio (m/z) of the molecular ion.^[1]

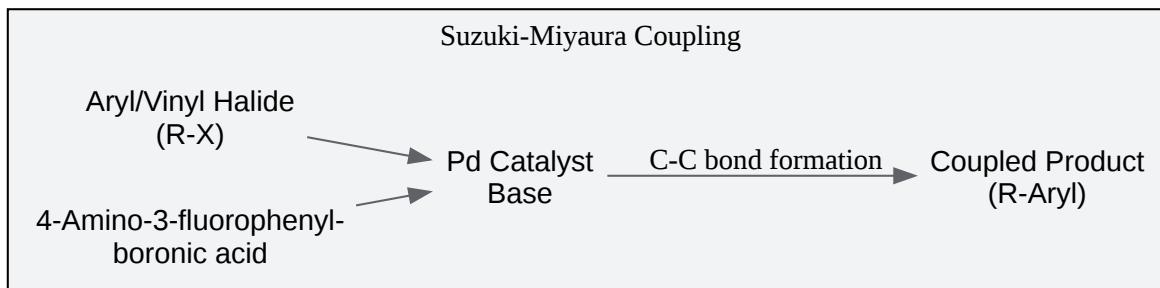
Analytical Technique	Expected Observations
^1H NMR	Aromatic signals showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. Broad signals for the $-\text{NH}_2$ and $-\text{B}(\text{OH})_2$ protons. ^[1]
^{13}C NMR	Signals corresponding to the six aromatic carbons, with chemical shifts influenced by the three different substituents ($-\text{F}$, $-\text{NH}_2$, $-\text{B}(\text{OH})_2$). ^[1]
Mass Spec (m/z)	Detection of an ion corresponding to the mass of the protonated free base or fragments consistent with the structure.

Section 4: Field-Proven Applications in Science and Technology

The utility of **4-Amino-3-fluorophenylboronic acid hydrochloride** stems from its unique structural combination, making it a valuable tool in diverse fields.

Suzuki-Miyaura Cross-Coupling Reactions

As a substituted phenylboronic acid, it is a cornerstone reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most robust methods for forming carbon-carbon bonds.^[1]



[Click to download full resolution via product page](#)

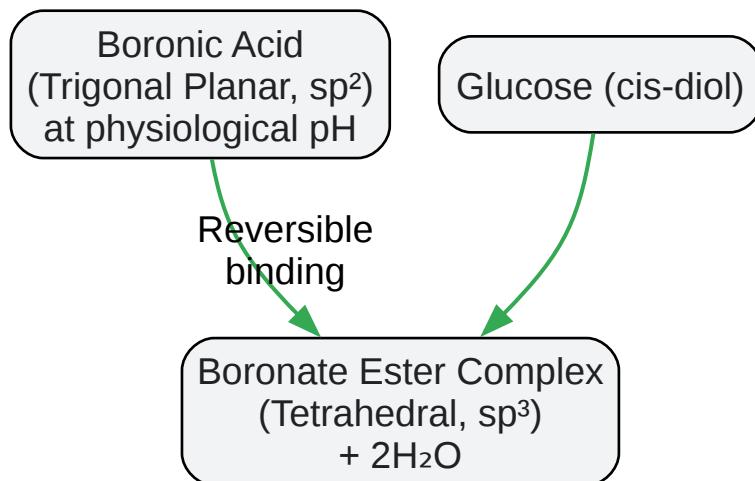
Caption: Role in Suzuki-Miyaura C-C bond formation.

This application is fundamental in drug discovery, where complex molecular scaffolds are assembled from smaller, functionalized fragments.^[7]

Advanced Biosensor Development

A standout application is in the construction of glucose sensors that function at physiological pH.^{[1][2]}

- Mechanism of Action: Boronic acids are known to form reversible covalent bonds with cis-diols, a structural feature present in sugars like glucose. This binding event can be transduced into a measurable signal (e.g., optical or electrochemical).
- The Fluorine Advantage: A critical challenge is that simple phenylboronic acids have a high pKa (~9) and only bind diols effectively in their anionic, sp³-hybridized form. This requires basic conditions, which are incompatible with biological systems (pH ~7.4). The electron-withdrawing fluorine atom in the ortho position significantly lowers the boronic acid's pKa to around 7.8.^{[1][2]} This means a substantial fraction of the boronic acid is in the active anionic form at physiological pH, enabling sensitive glucose detection in bodily fluids.^[1]



[Click to download full resolution via product page](#)

Caption: Reversible binding of boronic acid with a cis-diol like glucose.

Building Block in Drug Discovery

The title compound serves as a versatile starting material for creating novel therapeutic agents. The boronic acid group itself is a valuable pharmacophore found in several FDA-approved drugs like Bortezomib, which function by forming reversible covalent bonds with enzyme targets.^{[7][8][9]} The presence of the amine provides a convenient handle for further chemical modification, allowing for its incorporation into larger molecules through amide bond formation or other coupling chemistries.^[10] This dual functionality makes it a powerful tool for generating libraries of compounds for screening in drug discovery programs.

Section 5: Safety, Handling, and Storage

Proper handling and storage are paramount to ensure user safety and maintain the integrity of the reagent. This compound is moisture-sensitive and requires specific storage conditions to prevent degradation.^{[1][11]}

Hazard Class	Description
GHS Pictogram	GHS07 (Exclamation Mark)
Signal Word	Warning
Hazard Codes	H302: Harmful if swallowed. H315: Causes skin irritation. [5] H319: Causes serious eye irritation. [5] H335: May cause respiratory irritation. [5]

Handling Precautions:

- Work in a well-ventilated area or fume hood.[\[11\]](#)
- Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[\[11\]](#)[\[12\]](#)
- Avoid breathing dust.[\[11\]](#)[\[13\]](#) Avoid contact with skin and eyes.[\[13\]](#)
- Wash hands thoroughly after handling.

Storage Recommendations:

- Store in a tightly sealed container at 2-8°C.
- Handle and store under an inert atmosphere (e.g., nitrogen) to protect from moisture, as the compound is moisture-sensitive.[\[1\]](#)[\[11\]](#)
- Keep away from incompatible materials such as strong oxidizing agents.[\[11\]](#)[\[13\]](#)

Conclusion

4-Amino-3-fluorophenylboronic acid hydrochloride is more than a simple chemical; it is an enabling tool for innovation. Its carefully arranged functional groups provide a unique combination of reactivity and tunable properties. From creating life-saving pharmaceuticals through cross-coupling reactions to designing next-generation biosensors that operate in complex biological environments, its impact is both broad and deep. For the discerning

scientist, a thorough understanding of its synthesis, properties, and handling is the key to unlocking its full potential in the laboratory and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sites.pitt.edu [sites.pitt.edu]
- 2. researchgate.net [researchgate.net]
- 3. cenmed.com [cenmed.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Boronic acid, (4-amino-3-fluorophenyl)- (9CI) | 494752-42-0 [amp.chemicalbook.com]
- 6. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry [mdpi.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. fishersci.com [fishersci.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Introduction: A Versatile Building Block at the Forefront of Chemical Innovation]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b572801#4-amino-3-fluorophenylboronic-acid-hydrochloride-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com